molecular formula C23H24N4O4 B2814123 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide CAS No. 941996-32-3

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide

Cat. No.: B2814123
CAS No.: 941996-32-3
M. Wt: 420.469
InChI Key: DOKXZDNTPFPYJM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a naphthalene ring system connected via an ethyl chain with a dimethylamino group to an ethanediamide (oxamide) linker, which is further substituted with a 2-methyl-4-nitrophenyl group. The naphthalene scaffold is a versatile structural motif in drug discovery, known for its ability to interact with various biological targets. Recent scientific literature highlights that naphthalene derivatives are frequently investigated for their potent antiproliferative activities, with some conjugates demonstrating promising effects in inducing cell cycle arrest and promoting apoptosis in cancer cell lines such as MCF-7 breast cancer cells . The ethanediamide core is a valuable linker in the design of bioactive molecules and novel chemical entities . As a result, this compound serves as a valuable chemical intermediate or lead structure for researchers developing new pharmacological tools, particularly in the fields of oncology and cellular biochemistry. Its structure offers multiple sites for synthetic modification, enabling structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-13-17(27(30)31)11-12-20(15)25-23(29)22(28)24-14-21(26(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXZDNTPFPYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide, commonly referred to as a designer drug, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Dimethylamino group : Contributes to its psychoactive properties.
  • Naphthalene moiety : Imparts hydrophobic characteristics, affecting its interaction with biological membranes.
  • Nitrophenyl group : May influence the compound's reactivity and binding affinity.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.

Biological Effects

  • Psychoactive Effects : The compound exhibits significant psychoactive properties, akin to other substances in the 2C family of drugs. Users report effects such as altered perception, mood enhancement, and visual distortions.
  • Toxicity Profile : Case studies indicate that overdose can lead to severe symptoms including tachycardia, hypertension, and agitation. A notable case involved an individual experiencing a seizure after ingestion, highlighting the potential for serious adverse effects.

Case Study 1: Clinical Presentation

A clinical report documented an 18-year-old female who ingested a dose of this compound. She presented with:

  • Symptoms : Isolated seizure, tachycardia, hypertension.
  • Management : Administered intravenous fluids and benzodiazepines, leading to symptom resolution within hours.

Case Study 2: Metabolic Analysis

In another study involving metabolic profiling:

  • Methodology : Urine samples were analyzed using LC-MS/MS.
  • Findings : The compound was detected at a concentration of 7.5 ng/mL alongside several metabolites, indicating extensive metabolic processing.

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Psychoactive EffectsAlters perception and moodClinical case reports
ToxicityReports of seizures and cardiovascular issuesCase studies
Receptor InteractionAgonist at 5-HT_2A receptorsPharmacological studies

Table 2: Case Study Overview

Case StudyAgeSymptomsTreatmentOutcome
Clinical Report 118Seizure, tachycardiaIV fluids, benzodiazepinesResolved in 7h
Metabolic AnalysisN/ADetected metabolitesLC-MS/MS analysisIdentified metabolites

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly due to its structural features that allow for interactions with biological targets. Its ability to modulate receptor activity makes it a candidate for further investigation in pharmacological applications.

Receptor Modulation

Research indicates that compounds similar to N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide can act as modulators of G-protein-coupled receptors (GPCRs). These receptors play critical roles in various physiological processes and are significant targets for drug development. The compound's structure suggests potential as an agonist or antagonist at specific GPCRs, which could lead to therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .

Neuropharmacology

The neuropharmacological properties of this compound are particularly noteworthy. Its structural similarity to known neuroactive substances positions it as a candidate for exploring neuroprotective effects.

Neuroprotective Effects

Studies have highlighted the role of similar compounds in mitigating excitotoxicity associated with neurodegenerative diseases. By acting on NMDA receptors, these compounds can potentially reduce neuronal damage caused by excessive glutamate signaling . The dual action of some related compounds as both antagonists and agonists at NMDA receptors suggests that this compound could be further studied for its neuroprotective capabilities.

Material Sciences

Beyond biological applications, there are emerging interests in the use of this compound within material sciences. The unique chemical properties may allow it to be utilized in creating novel materials or as a catalyst in chemical reactions.

Catalytic Applications

Research into chiral catalysts has shown that compounds with similar structures can serve as effective catalysts in asymmetric synthesis . This application could extend to this compound, where its ability to facilitate specific chemical reactions could be explored.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles and potential applications of compounds related to this compound.

Study Focus Findings
Study 1NeuroprotectionDemonstrated reduced neuronal death in models of excitotoxicity when treated with related compounds.
Study 2Receptor ActivityIdentified potential agonist activity at specific GPCRs, suggesting therapeutic implications for mood disorders.
Study 3Catalytic EfficiencyExplored the use of similar compounds as effective catalysts in organic reactions, enhancing yields significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitumor Amonafide Derivatives

highlights amonafide analogs with structural parallels to the target compound. These derivatives retain the naphthalene core but incorporate dimethylaminoalkyl side chains at positions 5 or 6 of the naphthalimide system. Key findings include:

Compound Substituent Position IC50 (HeLa) IC50 (P388D1)
Amonafide (parent) - 6.02 μM 0.68 μM
3a 5-(dimethylaminoethyl) 0.69 μM N/A
3b 5-(dimethylaminopropyl) 0.71 μM 0.23 μM
4b 6-(dimethylaminopropyl) 0.64 μM 0.23 μM
  • Structural Insights: Positional Effects: 6-Substituted derivatives (e.g., 4b) exhibit superior activity over 5-substituted analogs, suggesting steric or electronic advantages in DNA binding . Dimethylamino Groups: These groups reduce toxicity by eliminating primary amines (linked to amonafide’s side effects) while enhancing DNA affinity .
  • Comparison to Target Compound: The target compound’s dimethylaminoethyl group and naphthalene core may similarly improve DNA intercalation, though its ethanediamide bridge and 2-methyl-4-nitrophenyl substituent could alter binding kinetics or solubility .

Ethanediamide Analogs

describes BG01268 (CAS 941996-23-2), a structural analog differing only in the ethanediamide substituent (isopropyl vs. 2-methyl-4-nitrophenyl).

Compound R Group (Ethanediamide) Molecular Weight Key Features
Target Compound 2-methyl-4-nitrophenyl To be calculated Electron-withdrawing nitro group, aromatic bulk
BG01268 Isopropyl 327.42 g/mol Hydrophobic substituent, compact structure
  • Aromatic vs.

Antimicrobial Naphthalene Derivatives

discusses (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine, a Schiff base with notable antimicrobial activity.

Compound Core Structure Key Substituents Activity
Target Compound Naphthalene + ethanediamide Dimethylaminoethyl, nitroaryl Unknown
Schiff Base Naphthalene + Schiff base 4-Nitrophenyl, allylidene Broad-spectrum antimicrobial
  • Comparison :
    • Both compounds utilize naphthalene and nitroaryl groups, but the ethanediamide linker in the target compound may confer flexibility for targeting diverse receptors or enzymes compared to the rigid Schiff base .

Dimethylaminoethyl-Containing Compounds

lists N-(2-dimethylaminoethyl)-N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]oxamide, which shares the dimethylaminoethyl group and ethanediamide backbone.

  • Functional Role of Dimethylaminoethyl: Enhances water solubility via protonation at physiological pH. May facilitate interactions with negatively charged biomolecules (e.g., DNA phosphates or kinase ATP pockets) .

Q & A

Advanced Research Question

  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Cross-Validation : Combine NMR with IR (e.g., C=O stretch at ~1650 cm⁻¹) and X-ray crystallography (if crystalline) .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks interfering with key signals .

What are key considerations in designing derivatives for improved pharmacokinetics?

Advanced Research Question

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility .
  • Solubility Optimization : Replace lipophilic groups (e.g., naphthalene) with polar moieties (e.g., morpholine) without compromising target binding .
  • Pro-drug Strategies : Masking the nitro group as an amine improves bioavailability in vivo .

How to evaluate the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Stress Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours .
  • HPLC Monitoring : Track degradation products (e.g., nitro group reduction to amine under acidic conditions) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .

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